molecular formula C36H60O9 B591358 GensenosideRh7 CAS No. 343780-68-7

GensenosideRh7

Cat. No.: B591358
CAS No.: 343780-68-7
M. Wt: 636.9 g/mol
InChI Key: ARPGURKWJGBPTN-UHFFFAOYSA-N
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Description

GensenosideRh7 is a saponin extracted from the roots of the Panax ginseng plant. It belongs to a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in the plant genus Panax (ginseng) . The CAS Number of this compound is 343780-68-7, and its molecular weight is 947.15 .


Molecular Structure Analysis

The structure of dammarane ginsenosides, which this compound is a member of, consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .


Chemical Reactions Analysis

Ginsenosides, including this compound, can undergo multiple methylation reactions in the gas phase within the DART ion source . Methylated ginsenoside stereoisomers, even with subtle structure differences, generate very different mass signals from full-scan MS and tandem MS .


Physical and Chemical Properties Analysis

Clinical applications of ginsenosides have been limited because of their physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo .

Scientific Research Applications

Anti-Cancer Properties

Ginsenoside Rh7 has shown significant anti-tumor effects in various studies. For instance, it has been reported to suppress the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells through targeting the ILF3-AS1 mediated miR-212/SMAD1 Axis (Xiangbo Chen, Wenguang Liu, & Bao-Quan Liu, 2021). Similarly, it inhibits the invasion and migration of breast cancer cells by affecting the expression of matrix metalloproteinases and nuclear factor-kappa B (Han Chun-ji, 2011).

Neuroprotective Effects

Ginsenoside Rh7 has demonstrated neuroprotective effects. A study on 20(R)-ginsenoside Rg3, a related compound, showed significant neuroprotection against transient focal cerebral ischemia in rats, suggesting similar potentials for Rh7 (Bøtker He et al., 2012).

Treatment of Ulcerative Colitis

Ginsenoside Rh2, closely related to Rh7, has been studied for its effects on ulcerative colitis. It alleviates symptoms by regulating the STAT3/miR-214 signaling pathway, indicating potential applications for Rh7 in similar contexts (Xuan-qin Chen et al., 2021).

Cardiac Health

Research on Ginsenoside Rh2 also suggests potential benefits for cardiac health, as it improved cardiac fibrosis via the PPARδ–STAT3 signaling pathway in diabetic rats. This finding could point towards similar benefits of Rh7 in cardiac health applications (S. Lo et al., 2017).

Alzheimer's Disease

Rh7 might have applications in treating Alzheimer's disease, as suggested by studies on related ginsenosides. For instance, Ginsenoside Rh2 was found to promote nonamyloidgenic cleavage of amyloid precursor protein, a key factor in Alzheimer's disease (J. Qiu et al., 2014).

Osteoclastogenesis Inhibition

Studies on Ginsenoside Rh2 have shown its ability to inhibit osteoclastogenesis, potentially pointing towards similar capabilities for Rh7. This can be significant in treating conditions like osteoporosis (Long He et al., 2012).

Mechanism of Action

Ginsenosides exhibit a large variety of subtle and difficult-to-characterize biological effects when studied in isolation . They are amphiphilic and may interact with and change the properties of cell membranes. Some ginsenosides have also been shown to be partial agonists of steroid hormone receptors .

Future Directions

The comprehensive quantitation system established in recent studies will contribute to quality evaluation, breeding and culturing, and quantitative metabolomics study of ginseng . This could potentially lead to more research and development in the field of ginsenosides, including GensenosideRh7.

Biochemical Analysis

Biochemical Properties

Ginsenoside Rh7 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the expression of ILF3-AS1, a long non-coding RNA, in non-small cell lung cancer (NSCLC) cells . This interaction plays a crucial role in the biochemical reactions involving Ginsenoside Rh7.

Cellular Effects

Ginsenoside Rh7 has significant effects on various types of cells and cellular processes. In NSCLC cells, Ginsenoside Rh7 has been shown to suppress proliferation, migration, and invasion . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ginsenoside Rh7 exerts its effects at the molecular level through various mechanisms. It inhibits the expression of ILF3-AS1, which in turn controls miR-212, a microRNA that targets SMAD1 expression . This regulation affects NSCLC cell viability and apoptosis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of GensenosideRh7 can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Ginsenoside Rg1", "Ginsenoside Rb1", "Methyl iodide", "Sodium hydride", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methylation of Ginsenoside Rg1 using methyl iodide and sodium hydride to form 20(S)-methyl ginsenoside Rg1", "Step 2: Hydrogenation of 20(S)-methyl ginsenoside Rg1 using hydrogen gas and palladium on carbon catalyst to form 20(S)-methyl ginsenoside Rh1", "Step 3: Hydrolysis of 20(S)-methyl ginsenoside Rh1 using hydrochloric acid to remove the methyl group and form ginsenoside Rh1", "Step 4: Glycosylation of ginsenoside Rh1 using ginsenoside Rb1 and sodium hydroxide to form GensenosideRh1", "Step 5: Hydrogenation of GensenosideRh1 using hydrogen gas and palladium on carbon catalyst to form GensenosideRh7" ] }

CAS No.

343780-68-7

Molecular Formula

C36H60O9

Molecular Weight

636.9 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[6-methyl-2-(3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3

InChI Key

ARPGURKWJGBPTN-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C

physical_description

Solid

Origin of Product

United States

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